molecular formula C15H24N4O4S B2464462 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine CAS No. 2320466-26-8

4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine

Cat. No.: B2464462
CAS No.: 2320466-26-8
M. Wt: 356.44
InChI Key: XKVZOKQKASYVIV-UHFFFAOYSA-N
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Description

4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine (CAS 2320466-26-8) is a chemical compound with a molecular formula of C15H24N4O4S and a molecular weight of 356.44 g/mol . This structurally complex molecule features a piperidine core that is functionalized with both a 6-methylpyrimidinyl-oxymethyl group and a morpholine-sulfonyl group. The integration of these heterocyclic systems, namely piperidine, morpholine, and pyrimidine, is of significant interest in medicinal chemistry, as these scaffolds are commonly found in compounds designed to modulate key biological targets . For instance, published research on related sulfonylmorpholinopyrimidine derivatives has demonstrated their potential as potent and selective inhibitors of protein kinases such as ATR, which is a promising target in oncology drug discovery . Similarly, morpholinopyrimidine cores are established components of PI3K kinase inhibitors, underscoring the value of this structural class in the development of novel anti-cancer therapeutics . The compound is supplied for non-human research applications only. It is intended for use in laboratory settings by qualified professionals. Handle with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-13-10-15(17-12-16-13)23-11-14-2-4-18(5-3-14)24(20,21)19-6-8-22-9-7-19/h10,12,14H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVZOKQKASYVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Pyrimidine Moiety: The 6-methylpyrimidine group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, typically through cyclization reactions involving appropriate diols or amino alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and pyrimidine groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

The major products of these reactions include oxidized derivatives, reduced forms of the pyrimidine ring, and substituted analogs with various functional groups attached to the sulfonyl or pyrimidine moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound has been studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as antidiabetic, anticancer, and antimicrobial agents. The presence of the morpholine and piperidine rings is particularly significant in enhancing the biological activity of these derivatives.

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its unique reactivity profile makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine and piperidine rings enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine becomes evident when compared to analogs (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Unique Properties Biological Implications
This compound Morpholine, piperidine, sulfonyl, 6-methylpyrimidine High selectivity for kinase targets due to sulfonyl-morpholine synergy Potential anticancer/anti-inflammatory applications
4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin]morpholine Pyridazine, piperazine, morpholine Dual-ring system enhances π-π stacking but reduces solubility Broader target range but lower specificity
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline Quinazoline replaces morpholine Increased lipophilicity due to aromatic quinazoline Improved blood-brain barrier penetration
N-(4-Methylphenyl)-3-(6-methylpyrimidin-2-yloxy)aniline Aniline backbone, 6-methylpyrimidine Simplified structure with fewer hydrogen-bond donors Reduced kinase affinity but improved oral bioavailability
4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine Cyclobutyl, pyrimidine, piperidine Rigid cyclobutyl enhances conformational stability Higher resistance to metabolic degradation
4-{2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine Pyrazine, piperazine, morpholine Pyrazine introduces additional nitrogen interactions Broader antimicrobial activity

Structural Divergence and Pharmacological Impact

  • Ring System Variations : Replacement of morpholine with quinazoline (e.g., 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline) increases lipophilicity, favoring CNS-targeted therapies, but sacrifices solubility . Conversely, pyridazine-containing analogs exhibit enhanced π-π stacking but poorer pharmacokinetics .
  • Substituent Effects : The 6-methylpyrimidine group is conserved across analogs for kinase inhibition, but its position (e.g., 2-yl vs. 4-yl) alters target specificity. For example, N-(4-Methylphenyl)-3-(6-methylpyrimidin-2-yloxy)aniline shows reduced affinity for EGFR but improved bioavailability .
  • Bridge Modifications : Sulfonyl groups (as in the target compound) improve binding affinity compared to carboxamide or ester bridges (e.g., 4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide), which may reduce metabolic stability .

Biological Activity

The compound 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound features several key functional groups:

  • Morpholine Ring : Contributes to the compound's solubility and potential interactions with biological targets.
  • Piperidine Moiety : Associated with various pharmacological activities including anesthetic effects and enzyme inhibition.
  • Sulfonyl Group : Known for enhancing the compound's reactivity and biological activity.
  • 6-Methylpyrimidine : Enhances pharmacological properties, making it a subject of interest in drug development.
FeatureDescription
Molecular FormulaC15H20N4O3S
Molecular Weight356.4 g/mol
CAS Number2320466-26-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : Achieved through condensation reactions.
  • Introduction of the Piperidine Group : Via nucleophilic substitution.
  • Attachment of Functional Groups : Including sulfonyl and morpholine through etherification reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonyl moiety enhances these effects, making them suitable candidates for further development as antibacterial agents.

Enzyme Inhibition

Studies have demonstrated that this compound may act as an inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to potential treatments for neurodegenerative diseases.
  • Urease : Inhibition is linked to therapeutic strategies against urinary tract infections .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Compounds with similar piperidine and sulfonamide structures have been studied for their ability to inhibit cancer cell proliferation . The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types.

The mechanism through which this compound exerts its biological effects likely involves:

  • Binding to Enzymatic Sites : Modulating enzyme activity related to neurotransmission and metabolic pathways.
  • Interaction with Cellular Receptors : Potentially influencing signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated a series of piperidine derivatives, including those with sulfonamide groups, revealing moderate to strong antibacterial activity against specific strains .
  • Enzyme Binding Studies : Bovine serum albumin (BSA) binding assays demonstrated strong interactions, indicating potential for drug formulation applications .
  • In Silico Studies : Molecular docking studies suggest favorable binding affinities with target proteins relevant to disease pathways, supporting further investigation into this compound's therapeutic potential .

Q & A

Q. How to address low reproducibility in synthetic batches?

  • Answer:
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, temperature) to identify critical factors .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Notes

  • Advanced Techniques : Emphasis on computational and experimental synergy (e.g., ICReDD’s reaction path search methods ).
  • Compliance : All recommendations adhere to ethical standards for non-therapeutic research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.